![molecular formula C24H21N3O2S2 B5066606 N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5066606.png)
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide, also known as Compound 25, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is a potent inhibitor of the protein phosphatase 5 (PP5) enzyme, which is involved in multiple cellular signaling pathways. In
作用機序
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 is a selective inhibitor of the PP5 enzyme, which is a member of the serine/threonine protein phosphatase family. PP5 is involved in multiple cellular signaling pathways, including the regulation of stress responses, cell cycle progression, and DNA damage repair. By inhibiting PP5, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 disrupts these signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cell lines, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In models of neurodegenerative diseases, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to protect against oxidative stress and inflammation, leading to improved neuronal survival. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to improve cardiac function and reduce myocardial infarct size in models of cardiovascular disease.
実験室実験の利点と制限
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has several advantages for lab experiments, including its high potency and selectivity for the PP5 enzyme. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has demonstrated efficacy in multiple disease models, indicating its broad therapeutic potential. However, there are also limitations to using N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in lab experiments, including its relatively low solubility and stability in aqueous solutions. Furthermore, the pharmacokinetic properties of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 have not been fully characterized, which may limit its translational potential.
将来の方向性
There are several future directions for research on N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25. First, further studies are needed to fully characterize the pharmacokinetic properties of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25, including its absorption, distribution, metabolism, and excretion. Second, additional preclinical studies are needed to evaluate the efficacy of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in animal models of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Third, the development of analogs of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 with improved solubility and stability may enhance its translational potential. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in human patients.
合成法
The synthesis of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 involves the reaction of 4-(1-naphthyl)-1,3-thiazol-2-amine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to give the final product. The synthesis method has been optimized to yield high purity and high yield of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25.
科学的研究の応用
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In preclinical studies, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has demonstrated anti-tumor activity in multiple cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has shown neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have cardioprotective effects in models of myocardial infarction.
特性
IUPAC Name |
N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-2-13-29-18-10-5-9-17(14-18)22(28)26-23(30)27-24-25-21(15-31-24)20-12-6-8-16-7-3-4-11-19(16)20/h3-12,14-15H,2,13H2,1H3,(H2,25,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZSKJUSWWUYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。